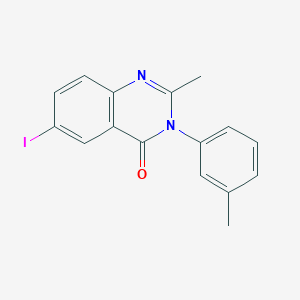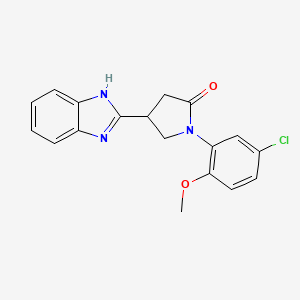![molecular formula C21H22F2N2O2 B6097361 1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6097361.png)
1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone, also known as DFP-10825, is a chemical compound that has been of significant interest in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields.
作用机制
1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone is a small molecule inhibitor that targets specific enzymes involved in various cellular processes. The exact mechanism of action of this compound is not fully understood, but it is believed to work by binding to the active site of the targeted enzyme, thereby inhibiting its activity. This leads to a cascade of downstream effects that ultimately result in the inhibition of cell proliferation, the reduction of inflammatory cytokine expression, and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In neuroscience, this compound has been shown to prevent neurodegeneration by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone has several advantages for lab experiments, including its small size, its ability to penetrate cell membranes, and its specificity for targeted enzymes. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other fields such as cardiovascular disease and metabolic disorders, and the exploration of its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown potential therapeutic applications in various fields, including cancer research, inflammation research, and neuroscience. Its mechanism of action involves the inhibition of specific enzymes, leading to downstream effects that ultimately result in the inhibition of cell proliferation, the reduction of inflammatory cytokine expression, and the prevention of neurodegeneration. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound, which could lead to the development of more potent and selective inhibitors and the investigation of its potential therapeutic applications in other fields.
合成方法
1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone can be synthesized using a multistep process that involves the reaction of several chemical reagents. The first step involves the reaction of phenylacetic acid with thionyl chloride, which produces phenylacetyl chloride. The resulting compound is then reacted with piperidine and 3,4-difluoroaniline to produce the intermediate compound. The final step involves the reaction of the intermediate compound with butanone to produce this compound.
科学研究应用
1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone has been shown to have potential therapeutic applications in various fields, including cancer research, inflammation research, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In inflammation research, this compound has been shown to reduce the expression of inflammatory cytokines, which play a critical role in the development of various inflammatory diseases. In neuroscience, this compound has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-4-phenylbutane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2/c22-18-10-9-16(13-19(18)23)24-17-7-4-12-25(14-17)21(27)20(26)11-8-15-5-2-1-3-6-15/h1-3,5-6,9-10,13,17,24H,4,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPUYWUFXAYFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(=O)CCC2=CC=CC=C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6097285.png)

![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6097306.png)
![3-(4-chlorophenyl)-5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6097311.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6097325.png)
![2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol](/img/structure/B6097328.png)
![N-[2,2-dimethyl-1-(1-pyrrolidinylmethyl)propyl]-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B6097340.png)
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6097345.png)
![2-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6097353.png)
![N-cyclopropyl-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6097354.png)

![3-[2-(2-furoyl)carbonohydrazonoyl]-1H-indole-7-carboxylic acid](/img/structure/B6097376.png)
